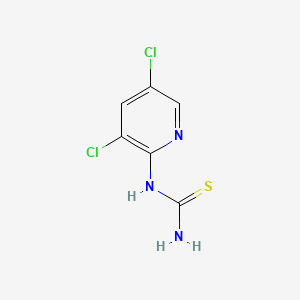

(3,5-Dichloro-pyridin-2-yl)-thiourea

Description

Properties

IUPAC Name |

(3,5-dichloropyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3S/c7-3-1-4(8)5(10-2-3)11-6(9)12/h1-2H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWUBPSZSTRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31545-32-1 | |

| Record name | (3,5-DICHLORO-PYRIDIN-2-YL)-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-pyridin-2-yl)-thiourea typically involves the reaction of 3,5-dichloro-2-aminopyridine with thiocyanate compounds under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at the 3rd and 5th positions of the pyridine ring undergo nucleophilic substitution under specific conditions:

Oxidation and Cyclization

The thiourea moiety participates in redox and cyclization pathways:

Oxidation to Sulfonyl Derivatives

Treatment with hydrogen peroxide () or meta-chloroperbenzoic acid () oxidizes the thiourea group to sulfonyl derivatives (e.g., urea or sulfonic acid analogs). For example:

This reaction proceeds with 85% yield under acidic conditions (pH 4–6) .

Cyclization with Dicyclohexyl Carbodiimide (DCC)

Dehydrosulfurization with DCC in acetonitrile produces 2H-1,3,5-oxadiazine-2,4(3H)-diimines (Scheme 1):

Conditions : 24-hour reflux in anhydrous CH₃CN. Yield : 70–90% .

Coordination Chemistry

The thiourea group acts as a ligand for transition metals, forming complexes with applications in catalysis and materials science:

Key Insight : The sulfur atom in thiourea facilitates strong σ-donation, while the pyridine nitrogen enhances π-backbonding .

Stability Under Physiological Conditions

Studies on analogous thiourea derivatives (e.g., ML267) reveal:

-

pH Stability : No degradation observed in PBS or HEPES buffers (pH 2–9) after 24 hours .

-

Plasma Stability : >95% compound remains intact in mouse plasma after 6 hours .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

Reaction Mechanism Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that (3,5-Dichloro-pyridin-2-yl)-thiourea exhibits notable antimicrobial properties. In various studies, it has demonstrated effectiveness against several bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The compound's mechanism may involve the inhibition of specific enzymes critical for microbial survival .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | Not specified | 30 |

| K. pneumoniae | Not specified | 19 |

Anticancer Activity

The compound also shows promise in cancer research. Studies have indicated that it disrupts cellular processes essential for cancer cell proliferation, potentially targeting pathways involved in angiogenesis and cell signaling . The IC50 values for various cancer cell lines range from 3 to 20 µM, demonstrating significant cytotoxicity against multiple cancer types.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Pancreatic | 7 |

| Prostate | 14 |

| Breast | 20 |

Materials Science Applications

Beyond its biological applications, this compound serves as a key building block in materials science. Its unique structure allows for the synthesis of various heterocyclic compounds through cyclization reactions. These derivatives can act as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several thiourea derivatives based on the structure of this compound to evaluate their biological activities. The derivatives were tested against multiple bacterial strains and cancer cell lines, revealing that modifications to the thiourea group significantly influenced their potency .

Table 3: Summary of Case Study Findings

| Compound Name | Activity Type | Observed Effectiveness |

|---|---|---|

| Thiourea Derivative A | Antimicrobial | MIC = 30 µg/mL |

| Thiourea Derivative B | Anticancer | IC50 = 10 µM |

| Thiourea Derivative C | Anti-inflammatory | Significant inhibition |

Mechanism of Action

The mechanism of action of (3,5-Dichloro-pyridin-2-yl)-thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of (3,5-Dichloro-pyridin-2-yl)-thiourea with structurally or functionally analogous compounds.

Structural and Functional Differences

Thiourea Derivatives with Amino Acid Moieties (M1/M2)

- Substituents: These derivatives incorporate amino acid groups (e.g., glycine, alanine) attached to the thiourea core .

- Biological Activity : Demonstrated enhanced anti-amoebic activity against Acanthamoeba species, outperforming chlorhexidine in vitro .

- Mechanism: The hydrophilic amino acid moieties improve receptor selectivity and membrane penetration via interactions with transport proteins on Acanthamoeba cell membranes .

- Applications: Potential as anti-parasitic agents.

Non-Cationic Thiourea Lipoplexes (Compounds 3 and 6)

- Substituents : Feature thiourea-linked lipid chains without cationic charges .

- Function : Effective in DNA transfection, achieving efficiency comparable to cationic lipids like DMAPAP and Lipofectamine™ .

- Mechanism : Despite lacking cationic groups, these lipoplexes interact with cell membranes through hydrophobic or hydrogen-bonding interactions, enabling DNA delivery .

- Applications : Gene therapy and drug delivery systems.

This compound

Comparative Data Table

Research Findings and Mechanistic Insights

- Hydrophilicity vs. Lipophilicity: Amino acid thioureas (M1/M2) leverage hydrophilicity for membrane targeting, while this compound’s dichloro-pyridine group enhances lipophilicity, favoring synthetic reactivity or hydrophobic interactions in catalysis .

- Charge Effects: Non-cationic thiourea lipoplexes challenge the paradigm that cationic charge is essential for transfection, suggesting thiourea’s hydrogen-bonding capacity compensates for charge absence .

- Biological Optimization: Amino acid modifications in thioureas improve bioactivity, whereas halogenation in the target compound prioritizes chemical versatility over direct therapeutic use .

Biological Activity

(3,5-Dichloro-pyridin-2-yl)-thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiourea moiety attached to a dichlorinated pyridine ring. The synthesis typically involves the reaction of 3,5-dichloropyridine with thiourea under controlled conditions, yielding the desired compound in moderate to high yields.

Biological Activities

1. Antibacterial Activity

Numerous studies have reported the antibacterial potential of thiourea derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and Escherichia coli were reported to be between 8 to 16 µg/mL, indicating moderate potency compared to standard antibiotics like ceftriaxone .

- Mechanism of Action : It is suggested that the compound inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .

2. Anticancer Activity

The anticancer properties of this compound have also been extensively studied:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer), with IC50 values ranging from 5 to 15 µM .

- Mechanisms : The compound appears to target critical signaling pathways involved in tumor growth and proliferation, including the PI3K/mTOR pathway .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:

- In Vivo Tumor Growth Inhibition : In a mouse model using S180 homograft tumors, treatment with this thiourea derivative resulted in a significant reduction in tumor size compared to control groups .

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for use in multi-drug regimens .

Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing (3,5-Dichloro-pyridin-2-yl)-thiourea, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting 3,5-dichloro-2-aminopyridine with thiophosgene or ammonium thiocyanate under controlled pH (acidic/basic conditions). Purification is achieved via recrystallization using ethanol or acetonitrile. Characterization requires FT-IR (to confirm C=S stretching at ~1250–1350 cm⁻¹), ¹H/¹³C NMR (to verify aromatic and thiourea proton environments), and elemental analysis (C, H, N, S percentages). For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Toxicity assessments (e.g., LD50 studies in rodents) should precede experimental use. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Waste disposal must comply with local regulations for halogenated thioureas, as improper handling risks thyroid disruption and environmental persistence .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) resolves bond lengths, angles, and dihedral angles. Key parameters include Cl-C distances (~1.73–1.75 Å) and thiourea moiety planarity. High-resolution data (R < 5%) minimizes errors. For twinned crystals, twin law matrices in SHELXTL can refine overlapping reflections .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution at the pyridine ring. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites. Solvent effects (e.g., DMF vs. THF) are simulated using the PCM model . Compare predicted activation energies with experimental kinetic data to validate computational protocols .

Q. What strategies optimize the antimicrobial activity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., alkyl chains, fluorophores) to enhance membrane permeability. SAR studies correlate logP values (lipophilicity) with MIC values against Candida albicans. Bioassays in RPMI-1640 medium at pH 7.4 assess fungicidal activity. Cyclization reactions (e.g., forming thiazolo[4,5-d]pyrimidines) can improve stability and target specificity .

Q. How can researchers resolve contradictions in catalytic efficiency reports for thiourea derivatives in gold leaching?

- Methodological Answer : Systematically vary parameters:

Q. What methodologies enable regioselective functionalization of this compound for materials science applications?

- Methodological Answer : Microwave-assisted synthesis in DMF with Pd(OAc)₂ catalyzes Suzuki-Miyaura coupling at the 5-chloro position. Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC). For optoelectronic applications, attach π-conjugated substituents (e.g., thiophene) and evaluate charge transfer via UV-Vis and cyclic voltammetry .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMAc) improve solubility but may hydrolyze intermediates.

- Catalyst load : DMAP (4–6 mol%) optimizes esterification; excess catalyst induces side reactions.

- Workup protocols : Column chromatography (silica vs. alumina) affects recovery of polar byproducts.

Replicate reactions under inert (N₂) atmosphere and characterize intermediates via TLC and HRMS to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.